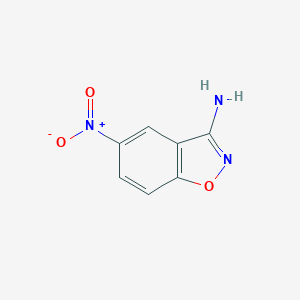

3-Amino-5-nitro-1,2-benzisoxazole

Descripción

Significance of Benzisoxazole Heterocycles in Advanced Chemical Synthesis

Benzisoxazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that can provide potent and selective ligands for a range of biological targets. nih.govnih.gov The benzisoxazole core is present in natural alkaloids and serves as a crucial building block in drug discovery due to the wide array of pharmacological activities its derivatives exhibit. nih.govchim.it This includes applications as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. nih.govnih.gov

The utility of the benzisoxazole scaffold is further underscored by its presence in established pharmaceutical drugs like the anticonvulsant zonisamide (B549257) and the antipsychotic risperidone. chim.it Consequently, the development of efficient and diverse synthetic routes to the 1,2-benzisoxazole (B1199462) core is a significant focus in organic chemistry. A variety of methods have been established, reflecting the scaffold's importance. chim.it

Table 1: Selected Synthetic Approaches to the 1,2-Benzisoxazole Core

| Synthesis Strategy | Description | Starting Materials (Examples) |

|---|---|---|

| C–O Bond Formation | Intramolecular cyclization via nucleophilic substitution, often under basic conditions. chim.it | o-Substituted aryl oximes chim.it |

| N–O Bond Formation | Cyclization involving the formation of the nitrogen-oxygen bond of the isoxazole (B147169) ring. chim.it | o-Hydroxyaryl oximes or imines chim.it |

| [3+2] Cycloaddition | Formation of both C-C and C-O bonds simultaneously. A notable route involves the reaction of in-situ generated arynes and nitrile oxides. organic-chemistry.org | Aryne precursors and chlorooximes organic-chemistry.org |

| Benzene (B151609) Ring Formation | Construction of the benzene portion of the molecule onto a pre-existing isoxazole ring. chim.it | Substituted isoxazoles chim.it |

This table provides a simplified overview of common synthetic strategies.

Research Context of Substituted Benzisoxazoles

The chemical and biological properties of benzisoxazole derivatives are heavily influenced by the nature and position of their substituents. The strategic placement of different functional groups on the benzisoxazole ring system allows for the fine-tuning of a molecule's characteristics, a central theme in drug design and materials science.

Research has shown that substitutions at various positions can lead to distinct biological outcomes. For instance, the introduction of electron-withdrawing groups, such as chloro or methanesulfonyl groups, at the 6-position of the benzisoxazole ring has been found to significantly increase the rate of reductive metabolism in certain derivatives. nih.gov In another study, a hydroxyl substituent at the C6 position was found to be crucial for antibacterial activity, with its replacement leading to a pronounced decrease in potency. nih.gov This highlights the critical role that specific functional groups play in molecular interactions.

Furthermore, the isoxazole ring itself is a key pharmacophore, and modifications to it, such as methylation of the nitrogen atom, can lead to a loss of biological activity. nih.gov The C3 position is a particularly common site for substitution, with 3-substituted benzo[d]isoxazoles displaying a wide spectrum of bioactivities, including anticonvulsant, antipsychotic, and anticancer properties. researchgate.net

Overview of Research Trajectories for 3-Amino-5-nitro-1,2-benzisoxazole

This compound serves primarily as a foundational building block in organic synthesis. Its physical and chemical properties make it a useful starting material for the synthesis of a variety of other compounds, including potential drugs and pesticides.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅N₃O₃ |

| Molecular Weight | 179.13 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | Approx. 225-228 °C |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol (B145695), dimethylformamide, and dichloromethane. |

The reactivity of this compound is dictated by its three key features: the benzisoxazole core, the amino group at the 3-position, and the nitro group at the 5-position. The amino group can undergo typical reactions of aromatic amines, such as acylation and diazotization. The electron-withdrawing nature of the nitro group activates the benzene ring, influencing its reactivity in subsequent synthetic steps.

Current research involving this compound focuses on its utility as an intermediate. Reports indicate it has been investigated for potential antibacterial, insecticidal, and anti-tumor activities, directing its application towards medical and agricultural research. Its structural components suggest pathways for creating diverse libraries of compounds for screening and development in these and other areas of chemical biology.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-nitro-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQGBLRPXXDRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443350 | |

| Record name | 3-Amino-5-nitro-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89793-82-8 | |

| Record name | 3-Amino-5-nitro-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 Amino 5 Nitro 1,2 Benzisoxazole

Chemical Transformations of the Amino Group

The amino group of 3-amino-5-nitro-1,2-benzisoxazole readily undergoes reactions typical of aromatic amines, including acylation, diazotization, and condensation with carbonyl compounds.

Acylation and Amidation Reactions

The amino group can be acylated to form the corresponding amides. This reaction is often employed to protect the amino group or to introduce new functionalities into the molecule. For instance, reaction with acylating agents like acyl halides or acid anhydrides can convert the amino group into an (alkylcarbonyl)amino or (arylcarbonyl)amino group. googleapis.com

Diazotization and Coupling Reactions

The amino group of this compound can be converted to a diazonium salt through treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. googleapis.comgoogle.com This diazotization reaction is a critical step for further synthetic transformations. The resulting diazonium salt is often not isolated but used directly in subsequent reactions. google.com

For example, a method for the preparation of the diazonium salt of 3-amino-5-nitro-2,1-benzisothiazole, a related compound, involves dissolving the amine in a mixture of sulfuric acid and phosphoric acid, cooling to 0°C, and then adding nitrosyl sulfuric acid. google.com The diazotization is typically carried out at low temperatures, between -5 to 30°C, over a period of 2 to 6 hours. google.com These diazonium salts can then undergo coupling reactions with activated aromatic compounds to form azo compounds. researchgate.net

Condensation Reactions with Carbonyl Compounds

The primary amino group can react with carbonyl compounds, such as aldehydes and ketones, in condensation reactions to form imines, also known as Schiff bases. mdpi.com These reactions typically involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The formation of these products can be influenced by reaction conditions such as the solvent and temperature. researchgate.net

Chemical Transformations of the Nitro Group

The nitro group attached to the benzisoxazole ring is a strong electron-withdrawing group and can also be the site of various chemical transformations.

Selective Reduction Strategies

The selective reduction of the nitro group to an amino group is a significant transformation, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This opens up the aromatic ring to electrophilic substitution reactions. masterorganicchemistry.com

Several methods can be employed for the selective reduction of aromatic nitro compounds in the presence of other reducible functional groups. niscpr.res.instackexchange.com Common reducing agents include metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl). masterorganicchemistry.com Catalytic hydrogenation using palladium, platinum, or nickel catalysts is also an effective method. masterorganicchemistry.com For instance, SnCl₂·2H₂O in ethanol (B145695) or ethyl acetate (B1210297) is a reagent known to selectively reduce aromatic nitro groups without affecting other sensitive groups like nitriles or esters. stackexchange.com The choice of reducing agent is crucial to avoid the reduction of other functional groups within the molecule. niscpr.res.instackexchange.com

Reactivity of the Benzisoxazole Ring System

The benzisoxazole ring, a fused heterocyclic system, exhibits a unique reactivity profile primarily centered around the labile N-O bond and the potential for ring-opening reactions. The presence of the amino and nitro groups on the benzene (B151609) moiety further modulates this reactivity.

N-O Bond Cleavage Pathways and Photoisomerization

The N-O bond is the weakest linkage in the isoxazole (B147169) ring and its cleavage is a key step in many reactions of benzisoxazoles. This cleavage can be induced by various means, including reduction, photolysis, and thermal stress.

Photochemical isomerization is a characteristic reaction of isoxazoles, often proceeding through the cleavage of the N-O bond upon irradiation. While specific studies on the photoisomerization of this compound are not extensively documented, research on analogous compounds, such as nitro-substituted 3-piperidino-1,2-benzisothiazoles, provides valuable insights. The photochemical isomerization of these compounds to the corresponding benzothiazoles is believed to occur via an azirine intermediate following the cleavage of the S-N bond. clockss.org By analogy, the photoisomerization of this compound to a benzoxazole (B165842) derivative would likely proceed through a similar pathway involving an initial N-O bond cleavage. The nitro-substitution on the benzene ring has been shown to influence the excited state from which the isomerization occurs. clockss.org

The general mechanism for the photoisomerization of benzisoxazoles can be depicted as a transition from the ground state to an excited state upon absorption of UV light, leading to the homolytic cleavage of the N-O bond to form a diradical intermediate. This intermediate can then rearrange and cyclize to form a more stable benzoxazole isomer.

Ring-Opening and Rearrangement Reactions

The strained isoxazole ring in this compound is susceptible to ring-opening reactions under various conditions. Reductive conditions, in particular, can facilitate the cleavage of the N-O bond, leading to the formation of a variety of products. For instance, the reductive ring scission of the 1,2-benzisoxazole-containing anticonvulsant zonisamide (B549257) has been studied, providing a model for the potential ring-opening pathways of related compounds. researchgate.net

The presence of the nitro group makes the molecule susceptible to reductive metabolism, which can trigger ring-opening. There is evidence that drugs containing a nitro group are chemical targets for metabolic modification, undergoing reductive reactions in anaerobic conditions by gut bacteria. researchgate.net Such reductive processes can lead to the cleavage of the benzisoxazole ring.

A plausible general mechanism for the reductive ring-opening of a 1,2-benzisoxazole (B1199462) involves the initial reduction of the N-O bond to form an unstable intermediate, which can then undergo further reactions, such as hydrolysis, to yield open-chain products.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Moiety

The benzene part of the this compound molecule can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being directed by the existing amino and nitro substituents.

Electrophilic Aromatic Substitution: The amino group is a powerful activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. The outcome of an electrophilic attack will depend on the balance of these opposing effects. Generally, the activating effect of the amino group would be expected to dominate, directing incoming electrophiles to the positions ortho and para to it (C4 and C6). However, the strong deactivating effect of the nitro group will make electrophilic substitution reactions on this molecule significantly more difficult to achieve compared to aniline.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the benzene ring towards nucleophilic aromatic substitution (SNA_r). This effect is particularly pronounced for leaving groups positioned ortho or para to the nitro group. A notable example of this reactivity is the synthesis of 3-amino-substituted 1,2-benzisoxazoles from 3-chloro-1,2-benzisoxazoles through microwave-promoted nucleophilic aromatic substitution. researchgate.net This demonstrates that the C3 position of the benzisoxazole ring is susceptible to nucleophilic attack, a reaction facilitated by the electron-withdrawing nature of the fused isoxazole ring itself. Furthermore, the nitro group at the 5-position would further activate the ring for such substitutions. For instance, in 4,6-dinitro-benzisoxazoles, the nitro group at the C-4 position can be selectively substituted by various nucleophiles. chim.it

Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations of the reactions of this compound are limited. However, computational studies on related systems provide valuable insights into the underlying mechanisms.

For instance, density-functional theory (DFT) and time-dependent (TD)-DFT calculations on the photochemical isomerization of nitro-substituted 3-piperidino-1,2-benzisothiazoles have shown that the reaction proceeds through an azirine intermediate. clockss.org These calculations also indicated that the isomerization occurs from an upper excited state of the nitro-derivatives. clockss.org Such computational approaches could be applied to this compound to elucidate the specific pathways of its photochemical reactions.

The mechanism of nucleophilic aromatic substitution on the benzisoxazole ring is generally accepted to proceed via a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient carbon atom, forming a resonance-stabilized anionic σ-complex. The subsequent departure of the leaving group restores the aromaticity of the benzene ring. The presence of the nitro group plays a crucial role in stabilizing this intermediate, thereby facilitating the reaction.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy of 3-Amino-5-nitro-1,2-benzisoxazole is expected to reveal distinct signals corresponding to the aromatic protons and the amine group protons. The chemical shifts (δ) of the aromatic protons are significantly influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH₂), as well as the inherent electronic structure of the benzisoxazole ring.

The protons on the benzene (B151609) ring will likely exhibit complex splitting patterns due to spin-spin coupling. The proton at position 4 is anticipated to appear as a doublet, coupled to the proton at position 6. The proton at position 6 would likely present as a doublet of doublets, being coupled to both the proton at position 4 and the proton at position 7. The proton at position 7 is expected to show as a doublet, coupled to the proton at position 6. The amino group protons would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.2 | d | ~2.0 |

| H-6 | 7.8 - 8.0 | dd | ~9.0, ~2.0 |

| H-7 | 7.5 - 7.7 | d | ~9.0 |

| -NH₂ | 5.0 - 6.0 | br s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The carbon atom at position 3, bonded to the amino group, is expected to be significantly shielded compared to the other carbons of the isoxazole (B147169) ring. Conversely, the carbon at position 5, bearing the nitro group, will be deshielded and appear at a lower field. The quaternary carbons of the benzisoxazole ring system will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-3 | 150 - 155 |

| C-3a | 115 - 120 |

| C-4 | 110 - 115 |

| C-5 | 145 - 150 |

| C-6 | 120 - 125 |

| C-7 | 105 - 110 |

| C-7a | 160 - 165 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. By measuring the mass with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₅N₃O₃), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode ESI-MS, the compound would be expected to be observed as the protonated molecule, [M+H]⁺. In negative ion mode, the deprotonated molecule, [M-H]⁻, might be observed. The fragmentation pattern of the molecular ion, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), would provide valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and other small neutral molecules, which would help to confirm the presence and location of the nitro and amino groups on the benzisoxazole core.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of chemical bonds and functional groups within the molecule. For this compound, IR spectroscopy is instrumental in confirming the presence of key functional groups such as the amino (-NH₂), nitro (-NO₂), and the benzisoxazole ring system.

The IR spectrum of this compound would be expected to exhibit distinct absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. The amino group typically shows characteristic symmetric and asymmetric N-H stretching vibrations. The nitro group will present strong asymmetric and symmetric stretching bands. Furthermore, the vibrations associated with the C=N and C=C bonds within the benzisoxazole ring, as well as the C-N and N-O bonds, will also produce characteristic peaks.

Table 1: Expected Infrared (IR) Spectroscopy Data for this compound

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

| Amino (-NH₂) | 3450 - 3300 | Asymmetric and Symmetric N-H Stretching |

| Aromatic C-H | 3100 - 3000 | C-H Stretching |

| Benzisoxazole Ring | 1650 - 1580 | C=N and C=C Stretching |

| Nitro (-NO₂) | 1550 - 1500 | Asymmetric NO₂ Stretching |

| Nitro (-NO₂) | 1350 - 1300 | Symmetric NO₂ Stretching |

| Benzisoxazole Ring | 1250 - 1100 | C-N and N-O Stretching |

Note: The data presented in this table is representative and based on typical vibrational frequencies for the specified functional groups. Actual experimental values may vary.

Elemental Analysis

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule. This data is crucial for verifying the empirical formula of a synthesized compound, which can then be compared with the theoretical composition calculated from its proposed molecular formula. For this compound, with a molecular formula of C₇H₅N₃O₃, elemental analysis would be used to confirm the mass percentages of carbon, hydrogen, nitrogen, and oxygen. The close correlation between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the compound's identity and purity.

Table 2: Elemental Analysis Data for this compound (Molecular Formula: C₇H₅N₃O₃, Molecular Weight: 179.14 g/mol )

| Element | Theoretical Mass Percentage (%) | Experimental Mass Percentage (%) (Representative) |

| Carbon (C) | 46.94 | 46.89 |

| Hydrogen (H) | 2.81 | 2.83 |

| Nitrogen (N) | 23.46 | 23.41 |

| Oxygen (O) | 26.79 | 26.87 |

Note: The experimental data in this table is representative. A close match between theoretical and experimental values is a key indicator of sample purity.

Chromatographic Purity Assessment Techniques

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. For the analysis of this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are invaluable for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique used to separate, identify, and quantify components in a mixture. In the context of this compound, HPLC is an essential tool for determining the purity of a sample. A pure compound will ideally show a single peak in the chromatogram at a characteristic retention time under specific analytical conditions. The presence of additional peaks would indicate the presence of impurities. By using a suitable stationary phase (e.g., a C18 column) and a carefully selected mobile phase, a robust method can be developed for the routine purity analysis of this compound.

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters for this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (t_R) | ~ 4.5 minutes (Representative) |

Note: The conditions and retention time provided are illustrative. Method development and optimization are necessary to establish a validated analytical procedure.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique. It is often used to monitor the progress of chemical reactions, identify compounds present in a mixture, and determine the purity of a substance. For this compound, TLC can be employed as a quick purity check. A small spot of the compound dissolved in a suitable solvent is applied to a TLC plate (e.g., silica gel). The plate is then developed in a sealed chamber with an appropriate mobile phase. A pure compound should ideally result in a single spot with a specific retardation factor (R_f) value.

The R_f value is calculated as the ratio of the distance traveled by the solute to the distance traveled by the solvent front. It is a characteristic value for a specific compound under defined chromatographic conditions.

Table 4: Representative Thin-Layer Chromatography (TLC) Data for this compound

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate (B1210297):Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) |

| Retardation Factor (R_f) | ~ 0.5 (Representative) |

Note: The R_f value is dependent on the specific conditions of the TLC experiment and is provided as a representative example.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Amino-5-nitro-1,2-benzisoxazole. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict the stability of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For isoxazole-based compounds, DFT approaches are employed to optimize the molecular geometry and identify the most stable conformation. For instance, in studies of the related compound 3-aminoisoxazole, DFT calculations were used to explore the potential energy surface by varying key dihedral angles, such as the orientation of the amino group relative to the isoxazole (B147169) ring. nih.gov This analysis helps identify the minimum energy structure. nih.gov The revDSD level of theory, a double-hybrid DFT functional, has been successfully used to determine parameters like quartic centrifugal distortion constants and dipole moments for such molecules. nih.gov

For higher accuracy in energetic and structural predictions, sophisticated composite schemes are utilized. These methods combine results from different levels of theory and basis sets to approximate the results of very high-level calculations, such as those from Coupled-Cluster (CC) techniques. The junChS composite scheme, for example, has been applied to refine energies calculated at the DFT level. nih.gov In the study of 3-aminoisoxazole, the junChS approach was used on top of DFT-optimized geometries to calculate an accurate inversion barrier for the amino group and to determine nuclear quadrupole coupling constants. nih.gov

Table 1: Examples of Parameters Determined by Quantum Chemical Calculations for Isoxazole Derivatives Note: The following data is illustrative of the methods applied to the related compound 3-aminoisoxazole. nih.gov

| Parameter | Computational Method Utilized | Purpose |

| Optimized Molecular Geometry | DFT | To find the most stable three-dimensional structure of the molecule. |

| Inversion Energy Barrier of -NH₂ Group | junChS on revDSD geometries | To calculate the energy required for the amino group to invert its position. |

| Rotational Constants | DFT (e.g., revDSD) | To predict the molecule's microwave rotational spectrum. |

| Quartic Centrifugal Distortion Constants | DFT (e.g., revDSD) | To account for the distortion of the molecule at high rotational speeds. |

| Nuclear Quadrupole Coupling Constants | junChS | To predict the hyperfine structure in the rotational spectrum due to 14N nuclei. |

Reaction Pathway Analysis and Transition State Modeling

Theoretical chemistry is instrumental in mapping out potential chemical reactions and identifying the high-energy transition states that connect reactants to products.

For molecules with flexible groups like this compound, computational methods can model conformational changes. In the case of 3-aminoisoxazole, a double-well potential energy surface was calculated to describe the inversion motion of the –NH₂ group. This analysis confirmed the existence of two equivalent minimum-energy structures separated by a planar transition state. nih.gov

For more energetic compounds, such as the related energetic material 3-Nitro-1,2,4-triazol-5-one (NTO), reactive force fields like ReaxFF are used in molecular dynamics simulations to model decomposition mechanisms under extreme conditions like shock loading. mdpi.comresearchgate.net These simulations can predict the initial steps of decomposition, such as the elimination of an NO₂ group or the cleavage of the heterocyclic ring, which are considered dominant initial decomposition pathways. mdpi.comresearchgate.net Such studies can also reveal that decomposition may be triggered by intermolecular hydrogen transfer. mdpi.comresearchgate.net

Spectroscopic Parameter Prediction and Validation

A key application of computational chemistry is the prediction of spectroscopic parameters, which can then be validated by experimental measurements. This synergy is crucial for confirming the identity and structure of a synthesized compound.

In a detailed study of 3-aminoisoxazole, quantum chemical calculations were performed to predict rotational constants and the hyperfine structure caused by the nitrogen atoms' nuclear quadrupole moments. nih.gov These theoretical predictions guided the experimental search for the molecule's rotational spectrum using Fourier-transform microwave spectroscopy. The subsequent analysis of over 1300 assigned spectral lines showed excellent agreement between the experimental data and the computationally predicted parameters, with an average relative difference of about 0.1% for the rotational constants. nih.gov This level of agreement validates the accuracy of the computational model and the structural determination. nih.gov

Table 2: Comparison of Calculated vs. Experimental Spectroscopic Parameters for 3-Aminoisoxazole nih.gov

| Parameter Type | Finding |

| Rotational Constants | Average relative difference between calculated and experimental values was approximately 0.1%. |

| Quartic Centrifugal Distortion Constants | Discrepancies were larger but, on average, below 5%. |

| Nitrogen Quadrupole Coupling Constants | Discrepancies were larger than for rotational constants but still demonstrated good predictive power. |

Theoretical Insights into Reactivity and Selectivity

Computational studies offer deep insights into the factors governing the reactivity and stability of molecules. By calculating properties derived from the electronic structure, scientists can predict a compound's behavior.

For energetic materials, theoretical calculations can shed light on chemical stability. The analysis of the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap and chemical hardness are used to assess the stability of compounds. mdpi.com A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. mdpi.com Furthermore, reactive molecular dynamics simulations, as applied to NTO, can provide an atomistic understanding of shock-induced chemical reactions, which is critical for safety performance in energetic materials. mdpi.comresearchgate.net These simulations can identify the most frequent reaction pathways that occur just before decomposition. researchgate.net

Molecular Docking and Ligand-Protein Interaction Modeling (for derivatives used as probes)

While this compound itself is primarily an intermediate, its derivatives could be designed as biologically active probes. Molecular docking is a computational technique used to predict how these molecules (ligands) might bind to the active site of a target protein. nih.gov This structure-based method is essential in rational drug design. jocpr.com

The process involves sampling numerous conformations of the ligand within the protein's binding pocket and using a scoring function to rank them based on binding affinity. nih.gov The results can predict the strength of the interaction, often expressed as a binding energy (in kcal/mol), and identify the specific amino acid residues involved in the binding. jocpr.combiointerfaceresearch.com

For example, in docking studies of other heterocyclic compounds, interactions are often characterized by hydrogen bonds with specific residues such as Gln, His, or Leu, as well as other non-covalent interactions. jocpr.comresearchgate.net The goal is to find a ligand with a low binding energy, indicating a strong and stable interaction with the protein target. biointerfaceresearch.com This theoretical screening allows researchers to prioritize which derivatives of a parent compound, such as this compound, would be most promising for synthesis and further biological testing. jocpr.com

Table 3: Key Concepts in Molecular Docking

| Concept | Description |

| Ligand | A small molecule (e.g., a derivative of this compound) that is being tested for its ability to bind to a protein. |

| Receptor | A target protein with a specific binding site, often an enzyme or receptor involved in a disease process. nih.gov |

| Binding Affinity | The strength of the interaction between the ligand and the receptor, often predicted computationally as a binding energy score. A lower (more negative) score indicates a better affinity. biointerfaceresearch.com |

| Binding Mode | The specific orientation and conformation of the ligand within the receptor's active site. nih.gov |

| Interaction | The specific non-covalent bonds (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and the amino acid residues of the protein. biointerfaceresearch.comresearchgate.net |

Academic Research Applications of 3 Amino 5 Nitro 1,2 Benzisoxazole and Its Derivatives

Role as Synthetic Intermediates and Building Blocks in Medicinal Chemistry

The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity. nih.govrsc.orgnih.gov This makes 3-amino-5-nitro-1,2-benzisoxazole a valuable starting material for the synthesis of new therapeutic agents.

Scaffold Development for Heterocyclic Systems

This compound serves as a crucial building block for the creation of more complex heterocyclic systems. researchgate.net The amino group provides a reactive site for various chemical transformations, allowing for the annulation of additional rings or the introduction of diverse side chains. For instance, it can be a precursor for the synthesis of isoxazolo[3,4,5-ef] nih.govchemicalbook.combenzoxazepines, a class of compounds with potential pharmacological activities. researchgate.net The inherent reactivity of the amino and nitro groups, combined with the stable benzisoxazole core, enables chemists to construct a wide range of novel molecular architectures.

The 2,1-benzisoxazole isomer, also known as anthranil, is a valuable intermediate in the synthesis of other important heterocycles like quinolones and acridines. academie-sciences.fr While distinct from the 1,2-benzisoxazole (B1199462) structure, the synthetic utility of the benzisoxazole family highlights its importance in generating diverse chemical entities.

Precursors for Privileged Structures in Drug Discovery

The concept of "privileged structures" is central to modern drug discovery, and the benzisoxazole moiety is a prime example. nih.govrsc.orgnih.gov These frameworks are repeatedly found in biologically active compounds, suggesting an evolutionary preference for their interaction with proteins. By starting with a pre-formed privileged scaffold like this compound, medicinal chemists can expedite the discovery of new drug candidates. The benzisoxazole core is present in a number of clinically used drugs, particularly for central nervous system (CNS) disorders. nih.gov The amino and nitro substituents on the this compound ring offer handles for further chemical modification to fine-tune the pharmacological properties of the resulting molecules.

Modulation of Biological Activities through Structural Modification

The amino and nitro groups on the this compound ring are key to modulating the biological activity of its derivatives. The amino group can be acylated, alkylated, or used in cyclization reactions to introduce a variety of functional groups. The nitro group, an electron-withdrawing group, significantly influences the electronic properties of the molecule and can be a site for reduction to an amino group, which can then be further functionalized.

For example, in related nitro-containing heterocyclic compounds like nitazoxanide, the nitro group is essential for its antiparasitic activity. nih.gov While the specific mechanism may differ, the presence of the nitro group in this compound derivatives can be expected to impact their biological profile. Studies on other benzisoxazole derivatives have shown that the introduction of different substituents can lead to a range of activities, including anticonvulsant, antimicrobial, and anti-inflammatory effects. nih.govnih.gov For instance, halogenation at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity in some derivatives. nih.gov

The table below summarizes the biological activities observed in various substituted benzisoxazole derivatives, illustrating the impact of structural modifications.

| Derivative Class | Observed Biological Activities |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazoles | Anticonvulsant nih.gov |

| Benzisoxazole analogs with N-linked oxazolidinone | Antibacterial nih.gov |

| Spiropyrimidine-trione fused to benzisoxazole | Antibacterial nih.gov |

| General benzisoxazole derivatives | Antimicrobial, Anticancer, Anti-inflammatory, Anti-glycation nih.govrsc.org |

Potential in Materials Science Research

Beyond its applications in medicine, the unique chemical structure of this compound and its derivatives suggests potential for use in materials science.

Functional Organic Materials Development

The combination of an electron-donating amino group and an electron-withdrawing nitro group on an aromatic framework makes this compound a "push-pull" system. This electronic characteristic is highly desirable in the design of functional organic materials. Such molecules can exhibit interesting properties like nonlinear optical (NLO) activity, which is crucial for applications in telecommunications and optical computing. The ability to tune the electronic properties through chemical modification of the amino and nitro groups allows for the rational design of materials with specific characteristics.

Optoelectronic Applications

The push-pull nature of the this compound scaffold makes it a candidate for applications in optoelectronics. Molecules with significant intramolecular charge transfer, as is expected in this system, can be utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The benzisoxazole core provides a rigid and planar structure, which can facilitate intermolecular interactions and charge transport in the solid state, properties that are essential for efficient organic electronic devices. Further research into the synthesis and characterization of polymers and other materials incorporating the this compound unit is warranted to explore their full potential in this field.

Conclusion and Future Research Perspectives

Current Gaps in Knowledge and Unexplored Reactivity

Despite its utility as a synthetic intermediate, a comprehensive understanding of the reactivity profile of 3-Amino-5-nitro-1,2-benzisoxazole is still incomplete. The interplay between the amino and nitro groups on the benzisoxazole core presents a complex electronic environment that warrants deeper investigation. Key areas for exploration include:

Selective Transformations: Developing methodologies for the selective functionalization of the amino group without affecting the nitro group, and vice versa, remains a challenge. Research into chemoselective reagents and catalytic systems is needed to control the reactivity of these two distinct functional groups.

Ring-Opening Reactions: The isoxazole (B147169) ring is susceptible to cleavage under various conditions. A systematic study of the ring-opening reactions of this compound, triggered by different nucleophiles, electrophiles, or reducing agents, could unveil novel synthetic pathways to highly functionalized aromatic compounds.

Photochemical and Electrochemical Reactivity: The photochemical and electrochemical behaviors of this compound are largely uncharted territories. Investigations into its excited-state chemistry and redox properties could lead to the discovery of novel light-induced reactions or its application in electro-organic synthesis.

Derivatization of the Benzene (B151609) Ring: Beyond the existing amino and nitro substituents, the reactivity of the aromatic ring itself towards electrophilic or nucleophilic aromatic substitution has not been extensively studied. Understanding these reactions would expand the library of accessible derivatives.

Prospective Synthetic Innovations and Sustainable Approaches

Future synthetic efforts should focus on improving the efficiency, safety, and environmental footprint of processes involving this compound.

Greener Synthetic Routes: The development of more sustainable synthetic methods for the parent compound is a priority. This includes exploring the use of greener solvents, reducing the number of synthetic steps (step economy), and designing catalytic processes that minimize waste generation.

Flow Chemistry: The application of continuous flow technology for the synthesis and subsequent transformation of this compound could offer significant advantages in terms of safety, scalability, and reaction control, particularly when handling energetic nitro compounds.

Biocatalysis: The potential for enzymatic transformations involving this molecule is an exciting and unexplored area. The use of enzymes could provide high selectivity and mild reaction conditions for modifications of the molecule, aligning with the principles of green chemistry.

Advanced Mechanistic Investigations and Reaction Engineering

A deeper understanding of the mechanisms governing the reactions of this compound is crucial for optimizing existing transformations and designing new ones.

Computational Modeling: In-silico studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reaction pathways, and transition states of reactions involving this compound. This can help in predicting reactivity and guiding experimental design.

Kinetic Studies: Detailed kinetic analysis of key synthetic transformations will help in elucidating reaction mechanisms and optimizing process parameters such as temperature, concentration, and catalyst loading for improved yield and selectivity.

Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, could enable the detection and characterization of transient intermediates, providing direct evidence for proposed reaction mechanisms.

Exploration of Novel Application Domains and Structure-Activity Relationships

While its role as a synthetic precursor is established, the direct application of this compound and its derivatives in various fields warrants more extensive investigation.

Medicinal Chemistry: A systematic exploration of the biological activities of a broader library of derivatives is needed. By synthesizing a diverse set of analogues and screening them against various biological targets, new therapeutic leads may be discovered. Comprehensive Structure-Activity Relationship (SAR) studies will be essential to optimize the potency and selectivity of any identified hits.

Materials Science: The nitro group suggests potential applications in energetic materials or as a component in charge-transfer complexes. Research into its thermal stability, decomposition kinetics, and optical properties could uncover new uses in materials science.

Agrochemicals: The benzisoxazole scaffold is present in some agrochemicals. Screening this compound and its derivatives for herbicidal, fungicidal, or insecticidal activity could open up new application areas.

Role in Interdisciplinary Research (e.g., Green Chemistry, Catalysis)

The unique structure of this compound positions it as a valuable tool in interdisciplinary research.

Green Chemistry: This compound can serve as a model substrate for the development and evaluation of new green chemistry methodologies. Its multiple functional groups provide a good platform for testing the selectivity and efficiency of novel catalytic systems and sustainable reaction media.

Catalysis: The amino group can be used to anchor the molecule to solid supports or to coordinate with metal centers, suggesting its potential use in the design of new catalysts or functionalized materials. Research could focus on incorporating this moiety into metal-organic frameworks (MOFs) or polymers.

Q & A

Q. What are the common synthetic routes for 3-amino-5-nitro-1,2-benzisoxazole, and how can reaction conditions be optimized?

The synthesis typically involves nitration of 1,2-benzisoxazole derivatives at the 5-position, followed by amination. For example, nitration of 3-substituted 1,2-benzisoxazoles yields 5-nitro derivatives as major products due to the activating effect of the isoxazole ring . A precursor-based approach using 2-fluorobenzonitrile has also been reported, where cyclization with hydroxylamine under basic conditions forms the isoxazole ring, followed by nitration and amination . Optimization may involve adjusting nitrating agents (e.g., HNO₃/H₂SO₄), temperature (0–60°C), and catalysts (e.g., tert-butyl nitrite for nitrogen transfer reactions) to improve yield and purity .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Use a combination of analytical techniques:

- Chromatography : HPLC or GC-MS to detect impurities (e.g., dimer byproducts ).

- Spectroscopy : FT-IR for functional groups (e.g., nitro stretching at ~1520 cm⁻¹), ¹H/¹³C NMR for regiochemistry confirmation, and HRMS for molecular ion validation.

- Thermal Analysis : DSC to identify decomposition temperatures and assess stability .

Q. What thermodynamic data are available for this compound, and how can they inform reaction design?

Experimental ΔrH° (enthalpy of reaction) for hydrolysis in aqueous ethanol is -26.7 ± 2.0 kcal/mol . This data is critical for predicting exothermic/endothermic behavior in solvent-based reactions and scaling up syntheses safely.

Advanced Research Questions

Q. How do computational methods like DFT and molecular dynamics enhance understanding of this compound's energetic properties?

Density functional theory (DFT) studies predict electronic properties (e.g., HOMO-LUMO gaps) and tautomeric behavior, which influence stability and reactivity . Molecular dynamics simulations of CL-20/3-amino-5-nitro-1,2-benzisoxazole co-crystals reveal improved detonation velocity (D = 9.2 km/s) and pressure (P = 42 GPa) compared to pure CL-20, making it a candidate for insensitive explosives .

Q. What contradictions exist in reported thermal stability data, and how can they be resolved?

Discrepancies in decomposition temperatures (e.g., 275°C vs. higher values) may arise from polymorphic forms or experimental methods (DSC vs. TGA). Computational studies suggest tautomerism (e.g., amino-nitro vs. imino-nitro forms) affects thermal behavior, requiring controlled conditions (e.g., inert atmosphere) to standardize measurements .

Q. What strategies are effective in mitigating dimerization during large-scale synthesis?

Dimer impurities (<0.1%) can be minimized by:

Q. How does this compound interact in pharmacological contexts, such as NMDA receptor modulation?

Structural analogs (e.g., 6-chloro-3-hydroxy-1,2-benzisoxazole) inhibit D-amino acid oxidase, enhancing D-serine levels and NMDA receptor activity. Molecular docking studies suggest the nitro group enhances binding affinity to catalytic pockets, though in vivo pharmacokinetic profiles (e.g., half-life, bioavailability) require further optimization .

Methodological Considerations

Q. What experimental and computational approaches are recommended for studying co-crystal formation with energetic materials?

Q. How can regioselective functionalization of 1,2-benzisoxazole derivatives be achieved?

Electrophilic substitutions (nitration, sulfonation) favor the 5-position due to electron-deficient isoxazole ring directing effects. For example, nitration of 1,2-benzisoxazole yields >95% 5-nitro isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.